molecular formula C17H11N3O2S2 B2616217 N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 1207039-39-1

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2616217
CAS No.: 1207039-39-1
M. Wt: 353.41
InChI Key: QKCUZBQZDJODLN-UHFFFAOYSA-N
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Description

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure comprising furan, thiazole, and phenyl groups, making it an interesting subject for research in various scientific fields. This compound is known for its potential biological activities and has been studied for its applications in medicinal chemistry and other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of reagents such as phosphorus pentasulfide (P2S5) and ammonium thiocyanate (NH4SCN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as column chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazole and furan derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S2/c21-15(13-10-23-16(18-13)11-5-2-1-3-6-11)20-17-19-12(9-24-17)14-7-4-8-22-14/h1-10H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCUZBQZDJODLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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